Home > Products > Screening Compounds P63328 > 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-4-yl)acetamide
2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-4-yl)acetamide -

2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-4-yl)acetamide

Catalog Number: EVT-4653235
CAS Number:
Molecular Formula: C17H13ClN4O2
Molecular Weight: 340.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-(3-(2-fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl)-N-1H-indol-5-ylacetamide (2N1HIA) is a synthetic compound identified during the screening of commercial chemical libraries for molecules that could inhibit osteoclast differentiation []. Osteoclasts are cells responsible for bone resorption, and excessive differentiation leads to bone diseases like osteoporosis. 2N1HIA emerged as a promising candidate due to its significant inhibitory effect on osteoclast differentiation without exhibiting cytotoxic effects [].

Synthesis Analysis

The paper describing 2N1HIA doesn't provide a detailed synthesis procedure. It mentions that 2N1HIA was identified from commercial chemical libraries, suggesting it may be commercially available or synthesized using standard organic chemistry methods. []

Chemical Reactions Analysis

No information is available on the specific chemical reactions involving 2N1HIA beyond its biological activity in inhibiting osteoclast differentiation. []

Mechanism of Action

2N1HIA's mechanism of action in inhibiting osteoclast differentiation is partially elucidated in the paper. It doesn't affect the expression of several osteoclast-specific genes or the RANKL signaling pathways, which are usually targeted by osteoclast inhibitors. []

  • CD47: An early marker of osteoclast fusion, suggesting 2N1HIA may interfere with cell fusion during osteoclast formation. []
  • Cathepsin K: A critical protease involved in bone resorption. By suppressing cathepsin K expression, 2N1HIA directly reduces the bone-degrading activity of osteoclasts. []
  • Matrix Metalloprotease-9 (MMP-9): Another protease involved in bone remodeling. 2N1HIA decreases MMP-9 activity, further contributing to its bone-protective effects. []

Ultimately, 2N1HIA reduces both bone resorption activity and actin ring formation in osteoclasts. []

Applications

The primary scientific application of 2N1HIA is its potential as a therapeutic agent for diseases associated with excessive bone resorption, such as osteoporosis. []

  • Osteoporosis: The study demonstrates 2N1HIA's ability to inhibit osteoclast differentiation, the key cellular process behind bone loss in osteoporosis. This suggests that 2N1HIA could be developed into a drug to prevent or treat osteoporosis by reducing bone resorption and preserving bone mass. []

2-(3-(2-Fluoro-4-Methoxyphenyl)-6-Oxo-1(6H)-Pyridazinyl)-N-1H-Indol-5-Ylacetamide (2N1HIA)

Compound Description: 2N1HIA is a compound that was identified as a potent inhibitor of osteoclast differentiation. [] It was found to significantly reduce the formation of multinucleated tartrate-resistant acid phosphatase (TRAP)-positive cells, which are indicative of mature osteoclasts, in a dose-dependent manner. 2N1HIA did not affect the expression of osteoclast-specific gene markers or RANKL signaling pathways but significantly impacted the expression levels of CD47, an early fusion marker, and cathepsin K, a critical protease for bone resorption. 2N1HIA also decreased matrix metalloprotease-9 (MMP-9) activity, bone resorption activity, and actin ring formation. This suggests it could be a potential candidate for preventing or treating osteoporosis and other bone diseases associated with excessive bone resorption. []

Relevance: 2N1HIA is structurally similar to 2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-4-pyridinylacetamide, sharing the core 6-oxo-1(6H)-pyridazinyl moiety. Both compounds also feature an acetamide side chain, but 2N1HIA has a 1H-indol-5-yl group attached to the nitrogen, while 2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-4-pyridinylacetamide has a 4-pyridinyl group. The main difference lies in the substitution on the phenyl ring at the 3-position of the pyridazinone ring: 2N1HIA has a 2-fluoro-4-methoxyphenyl group, while 2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-4-pyridinylacetamide has a 4-chlorophenyl group. []

(E)-3-({6-[2-(4-Chlorophenyl)ethenyl]-3-oxo-2,3-dihydropyridazin-4-yl}methyl)pyridin-1-ium Chloride Dihydrate

Compound Description: This compound was the subject of a crystal structure study focusing on intermolecular interactions. The research reported three intramolecular hydrogen bonds within the compound, along with C—H⋯Cl and N—H⋯O hydrogen bonds connecting the molecules in the crystal structure. []

Relevance: While not directly investigated for biological activity in this paper, the compound shares a clear structural relationship with 2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-4-pyridinylacetamide. Both contain a 4-chlorophenyl group linked to a 3-oxo-2,3-dihydropyridazin ring. The primary difference is the presence of a 2-(4-chlorophenyl)ethenyl substituent at position 6 of the pyridazinone ring and a pyridin-1-ium chloride dihydrate group instead of an acetamide side chain in the related compound. This highlights the versatility of the 3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl scaffold for generating diverse chemical structures. []

N-[4-(4-Chloro­phen­yl)-3-methyl-6-oxo-1-phenyl-4,5,6,7-tetra­hydro-1H-pyrazolo[3,4-b]pyridin-5-yl]benzamide

Compound Description: This compound was synthesized using microwave irradiation and analyzed via X-ray diffraction to determine its structure. The study highlighted the planar nature of the pyrazolo[3,4-b]pyridine system with deviations caused by benzamido and oxo substituents. The research also emphasized intermolecular hydrogen bonding between molecules, specifically involving the dihydropyridinone ring's NH group. []

Relevance: This compound, though part of a different heterocyclic system (pyrazolo[3,4-b]pyridine), demonstrates the importance of the 4-chlorophenyl substituent as seen in 2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-4-pyridinylacetamide. The presence of a six-membered nitrogen-containing ring with an oxo group and an aromatic substituent at the 4-position is a shared feature between the two, suggesting this may be a common motif in pharmacologically active compounds. []

Ethyl 5-acetamido-4-(4-chlorophenyl)-2-methyl-6-oxo-5,6-dihydro-4 H-pyran-3-carboxylate

Compound Description: This compound has been synthesized and characterized using IR, NMR, MS and single-crystal X-ray diffraction. The X-ray analysis revealed that the molecule forms a one-dimensional chain structure stabilized by intermolecular hydrogen bonds involving the N-H group and an oxygen atom. []

Relevance: While featuring a dihydropyran ring instead of the pyridazinone in 2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-4-pyridinylacetamide, this compound is relevant due to the shared 4-chlorophenyl substituent at the 4-position of the heterocyclic ring. Additionally, the presence of an acetamido group at position 5 echoes the acetamide side chain in the target compound. This emphasizes the recurrent use of these substituents in similar heterocyclic frameworks, potentially indicating their contribution to biological activity. []

Properties

Product Name

2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-4-yl)acetamide

IUPAC Name

2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-pyridin-4-ylacetamide

Molecular Formula

C17H13ClN4O2

Molecular Weight

340.8 g/mol

InChI

InChI=1S/C17H13ClN4O2/c18-13-3-1-12(2-4-13)15-5-6-17(24)22(21-15)11-16(23)20-14-7-9-19-10-8-14/h1-10H,11H2,(H,19,20,23)

InChI Key

WZKQFNAHJLATJZ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=NN(C(=O)C=C2)CC(=O)NC3=CC=NC=C3)Cl

Canonical SMILES

C1=CC(=CC=C1C2=NN(C(=O)C=C2)CC(=O)NC3=CC=NC=C3)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.